molecular formula C9H13BrN2S B1520328 1-[(3-Bromothiophen-2-yl)methyl]piperazine CAS No. 1221726-35-7

1-[(3-Bromothiophen-2-yl)methyl]piperazine

Cat. No. B1520328
CAS RN: 1221726-35-7
M. Wt: 261.18 g/mol
InChI Key: GCNNNMWMDIYQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(3-Bromothiophen-2-yl)methyl]piperazine” is a chemical compound with the CAS Number: 1221726-35-7 . It has a molecular weight of 261.19 and is typically stored at 4°C . The compound is usually in liquid form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H13BrN2S . The InChI Code is 1S/C9H13BrN2S/c10-8-1-6-13-9(8)7-12-4-2-11-3-5-12/h1,6,11H,2-5,7H2 .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.471±0.06 g/cm3 . The boiling point is predicted to be 324.2±37.0 °C . The compound is typically in liquid form .

Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

A study on the synthesis and evaluation of anticonvulsant and antimicrobial activities of 3‐Hydroxy‐6‐methyl‐2‐substituted 4H‐Pyran‐4‐one derivatives, involving substituted piperazine derivatives, highlighted their potential in developing treatments for neurological disorders and infections. The synthesized compounds showed promising results in vivo for anticonvulsant activity and in vitro against certain bacteria and fungi (Aytemir, Çalış, & Özalp, 2004).

Antidepressant and Antianxiety Effects

Research on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine explored their antidepressant and antianxiety activities. The compounds demonstrated significant effects in behavioral tests on albino mice, suggesting potential applications in mental health treatments (Kumar et al., 2017).

Anticancer Potential

A range of N1-(flavon-7-yl)amidrazones incorporating N-piperazines were synthesized and assessed for their antitumor activity against breast cancer and leukemia cell lines. These compounds showed a significant inhibitory effect on cancer cell growth, presenting a new avenue for anticancer drug development (Abu-Aisheh et al., 2012).

Antimicrobial Efficacy

The synthesis and evaluation of antimicrobial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones were investigated. These derivatives exhibited comparable or superior activity against Gram-positive bacteria compared to standard drugs, indicating their potential in addressing antibiotic resistance (Foroumadi et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-[(3-bromothiophen-2-yl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2S/c10-8-1-6-13-9(8)7-12-4-2-11-3-5-12/h1,6,11H,2-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNNNMWMDIYQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Bromothiophen-2-yl)methyl]piperazine
Reactant of Route 2
Reactant of Route 2
1-[(3-Bromothiophen-2-yl)methyl]piperazine
Reactant of Route 3
Reactant of Route 3
1-[(3-Bromothiophen-2-yl)methyl]piperazine
Reactant of Route 4
Reactant of Route 4
1-[(3-Bromothiophen-2-yl)methyl]piperazine
Reactant of Route 5
Reactant of Route 5
1-[(3-Bromothiophen-2-yl)methyl]piperazine
Reactant of Route 6
Reactant of Route 6
1-[(3-Bromothiophen-2-yl)methyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.